molecular formula C21H21NO2 B5185581 (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one

Cat. No.: B5185581
M. Wt: 319.4 g/mol
InChI Key: BFNMYTSPHBBCNU-AQTBWJFISA-N
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Description

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one is an organic compound that belongs to the class of furanones. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and two phenyl groups substituted at the 3 and 5 positions. The compound also features a dimethylamino group attached to one of the phenyl rings and an ethyl group attached to the other phenyl ring. The (3Z) configuration indicates the specific geometric isomer of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Substitution Reactions: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a dimethylamino group.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where an ethyl halide reacts with the phenyl ring in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, and may involve the use of specialized catalysts, solvents, and reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-phenylfuran-2-one: Similar structure but lacks the ethyl group on the phenyl ring.

    (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

    (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-chlorophenyl)furan-2-one: Similar structure but has a chlorine atom instead of an ethyl group on the phenyl ring.

Uniqueness

The uniqueness of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one lies in its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties. The presence of both the dimethylamino and ethyl groups on the phenyl rings, along with the (3Z) configuration, may result in unique reactivity and interactions with molecular targets.

Properties

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-4-15-5-9-17(10-6-15)20-14-18(21(23)24-20)13-16-7-11-19(12-8-16)22(2)3/h5-14H,4H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMYTSPHBBCNU-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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